N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide
Description
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H14N2OS/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
GZMLNUKYIVMBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide typically involves a two-step process:
- Formation of an intermediate amine via reaction of thiophene-2-carboxaldehyde with ethylenediamine
- Acetylation of the intermediate amine using acetic anhydride or acetyl chloride to yield the final acetamide product .
This approach leverages the nucleophilic addition of ethylenediamine to the aldehyde group of thiophene-2-carboxaldehyde, forming a secondary amine intermediate, which is subsequently acetylated to introduce the acetamide functionality.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Thiophene-2-carboxaldehyde + Ethylenediamine | Stirring at room temperature or mild heating | Intermediate amine (N-(2-(thiophen-2-ylmethyl)amino)ethylamine) | Formation of secondary amine via Schiff base intermediate and reduction if necessary |
| 2 | Intermediate amine + Acetic anhydride or Acetyl chloride | Mild base (e.g., triethylamine), room temperature | This compound | Acetylation of amine to acetamide |
Alternative Synthetic Routes
Other methods reported for related thiophene-containing amides involve:
- Activation of carboxylic acid derivatives (such as 2-(thiophen-2-yl)acetic acid) to acid chlorides using reagents like thionyl chloride, followed by reaction with amines to form amides.
- Direct N-acylation reactions under mild conditions using activated acyl intermediates and amines, facilitating purification and higher yields.
While these methods are more common for related amides (e.g., 2-(thiophen-2-yl)acetamide derivatives), they provide a conceptual framework for the preparation of this compound, especially when starting from thiophene acetic acid derivatives.
Analytical Data and Characterization
- Physical properties: The compound is typically obtained as a solid with a melting point consistent with literature values around 160-170 °C (depending on purity and crystallinity).
- Spectroscopic characterization:
- 1H NMR and 13C NMR confirm the presence of thiophene ring protons, aminoethyl side chain, and acetamide methyl groups.
- FT-IR spectroscopy shows characteristic amide C=O stretching around 1650 cm⁻¹ and N-H bending vibrations.
- Elemental analysis matches the calculated values for C, H, N, and S content.
- Purification: Typically involves crystallization from solvents such as acetonitrile or ethanol to obtain analytically pure material.
Research Results and Yield Optimization
- The acetylation step using acetic anhydride or acetyl chloride proceeds efficiently at room temperature with yields typically ranging from 50% to 70% depending on reaction time, solvent, and purification method.
- Use of triethylamine or other mild bases during acetylation improves yield by scavenging generated acids and preventing side reactions.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy ensures completion of intermediate formation and acetylation steps.
Summary Table of Preparation Conditions
| Parameter | Typical Condition | Notes |
|---|---|---|
| Step 1: Amine formation | Thiophene-2-carboxaldehyde + ethylenediamine, RT, 4-12 h | Can involve reduction of imine intermediate if formed |
| Step 2: Acetylation | Acetic anhydride or acetyl chloride, triethylamine base, RT, 2-6 h | Solvent: dichloromethane or THF; inert atmosphere recommended |
| Purification | Crystallization from acetonitrile or ethanol | Recrystallization improves purity |
| Yield | 50-70% overall | Dependent on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Similarities and Variations
The core acetamide-ethylamine scaffold is conserved across multiple analogues, but substituent variations dictate divergent physicochemical and biological behaviors:
Key Observations :
Yield Comparison :
Physicochemical Properties
Biological Activity
N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNOS. The compound features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, linked to an acetamide functional group. This unique structure is instrumental in its biological activity, allowing it to interact with various molecular targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in treating infections caused by resistant pathogens.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight its potential utility in developing new antimicrobial agents, particularly against Gram-positive bacteria.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Reference Compound IC (µM) |
|---|---|---|
| MCF-7 | 5.10 ± 0.40 | Doxorubicin: 7.26 |
| HepG2 | 6.19 ± 0.50 | Sorafenib: 9.18 |
These findings suggest that this compound may be more effective than some conventional chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the cell. It is believed to modulate enzyme activity, potentially affecting pathways involved in cell proliferation and apoptosis.
Enzyme Interaction Studies
Studies have demonstrated that this compound can bind to key enzymes involved in cancer progression and microbial resistance:
- Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to its anti-inflammatory and anticancer effects.
- DNA Topoisomerases : Potential interference with DNA replication processes could explain its anticancer activity.
Case Studies and Research Findings
Recent research has highlighted the potential of this compound as a lead compound for drug development:
- Antimicrobial Efficacy : A study published in Pharmaceutical Sciences reported that derivatives of thiophene compounds exhibited enhanced activity against resistant strains of bacteria, with this compound being one of the most promising candidates .
- Anticancer Properties : A series of experiments conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth compared to standard treatments, suggesting its potential as a novel anticancer agent .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm the presence of the thiophene ring (δ 6.8–7.4 ppm) and acetamide moiety (δ 2.0–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNOS, exact mass 222.08 g/mol) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
What biological activities have been reported for this compound, and what assays are used to evaluate them?
Q. Basic
- Antimicrobial activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus, MIC ~32 µg/mL) and fungi (e.g., C. albicans) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC ~50 µM in HeLa cells) .
- Enzyme inhibition : Screened against acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2) via fluorometric assays .
How can researchers optimize the synthesis of this compound for higher yields?
Q. Advanced
- Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility by maintaining precise temperature control .
- Microwave-assisted synthesis : Enhances reaction rates (e.g., 30-minute acetylation vs. 6 hours conventionally) .
- Purification : Use of preparative HPLC with C18 columns isolates the product from byproducts like unreacted thiophen-2-ylmethylamine .
What methodologies are used to study the interaction of this compound with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K ~10⁻⁶ M for AChE) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular docking : Predicts binding modes using software like AutoDock Vina, focusing on the thiophene ring’s π-π stacking with aromatic residues .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
- Assay standardization : Compare results using identical cell lines (e.g., ATCC-certified HeLa cells) and protocols (e.g., MTT incubation time) .
- Structural analogs : Test derivatives (e.g., N-(4-fluorophenyl) analogs) to isolate substituent effects on activity .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .
What strategies are recommended for designing analogs of this compound with enhanced bioactivity?
Q. Advanced
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate electron density .
- Side-chain modifications : Introduce sulfonyl or trifluoromethyl groups to improve metabolic stability .
- Fragment-based design : Use crystallographic data to optimize interactions with hydrophobic enzyme pockets .
What functional groups in this compound contribute to its reactivity, and how can they be exploited in derivatization?
Q. Basic
- Acetamide moiety : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .
- Thiophene ring : Participates in electrophilic substitution (e.g., bromination at the 5-position) .
- Ethylamino linker : Reacts with aldehydes to form Schiff bases, enabling conjugation with targeting moieties .
How can researchers assess the stability of this compound under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) or NaOH (0.1 M, 40°C) and monitor decomposition via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (T ~200°C) .
- Long-term stability : Store samples at 4°C, -20°C, and room temperature, analyzing purity monthly over 12 months .
What comparative studies have been conducted between this compound and structurally related compounds?
Q. Advanced
- Antimicrobial activity : Compared to N-(4-bromophenyl) analogs, which show higher potency against E. coli (MIC ~16 µg/mL) due to increased lipophilicity .
- Enzyme inhibition : Thiophene-containing derivatives exhibit superior COX-2 selectivity over phenyl analogs (IC ratio 1:5) .
- Solubility : Methylation of the acetamide group improves aqueous solubility by 2-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
